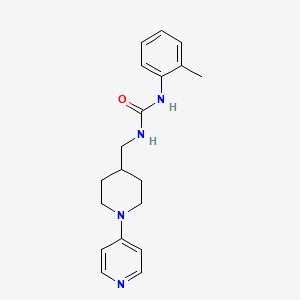

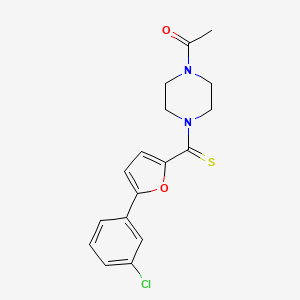

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" is a urea derivative that incorporates both pyridine and piperidine moieties. Urea derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The pyridine ring, a basic nitrogen-containing heterocycle, is often involved in drug design due to its ability to engage in various interactions with biological targets. Piperidine, a six-membered nitrogen-containing heterocycle, is also frequently found in bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of drugs .

Synthesis Analysis

The synthesis of pyridine-2-yl substituted ureas, which are structurally related to the compound , can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and can accommodate various functional groups on the pyridine ring .

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their biological activity. For instance, the equilibrium between conformational isomers of pyrid-2-yl ureas has been studied, showing a preference for certain isomers depending on the substituents present. These structural variations can affect the molecule's ability to bind to biological targets such as cytosine .

Chemical Reactions Analysis

Pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, influenced by the nature of the substituents. Electron-withdrawing groups, in particular, enhance intermolecular complexation with cytosine, which could be relevant for the compound if it were to interact with similar biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are crucial for their biological function. For example, the acid-base properties of 1-(pyrid-4-yl)piperazine, a related compound, have been characterized, and its vibrational spectra analyzed using FT-IR and FT-Raman spectroscopy. Such studies provide insights into the reactivity of the molecule and its potential interactions with biological systems. The computational analysis, including HOMO-LUMO studies and NBO analysis, can also predict the stability and reactivity of these molecules .

Scientific Research Applications

Corrosion Inhibition

Urea-derived Mannich bases, including those with pyridin-4-yl and piperidin-4-yl motifs, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solution. These compounds, through electrochemical methods, have demonstrated significant inhibition efficiency, which increases with the concentration of the inhibitor. The adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating a strong and favorable interaction with the metal surface. This study suggests the potential of urea derivatives in protecting metals against corrosion in acidic environments (Jeeva et al., 2015).

Supramolecular Chemistry

Urea derivatives featuring pyridine substitutions have been explored for their ability to assemble into metallo-supramolecular macrocycles. These macrocycles are formed through self-assembly processes driven by the coordination of metal ions and hydrogen bonding. The incorporation of pyridine and urea functional groups allows for the design of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Troff et al., 2012).

Antimicrobial Activity

N-Substituted urea derivatives, including those with pyridine rings, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Reddy et al., 2003).

Anion Recognition

Pyridine-urea derivatives have been studied for their anion recognition properties. These compounds can form stable complexes with anions, facilitated by hydrogen bonding interactions. Such properties are valuable in the development of sensors and devices for detecting and quantifying anions in various environments (Ośmiałowski et al., 2013).

Optical and Electronic Properties

The optical and electronic properties of urea derivatives, especially those incorporating pyridine units, have been a subject of interest for applications in optoelectronics and materials science. Studies focusing on the electronic structure, absorption spectra, and nonlinear optical properties provide insights into how these compounds can be utilized in the design of novel materials for electronic and photonic applications (Shkir et al., 2018).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMXEXKGDDJQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)